molecular formula C14H22N2O4 B1408377 Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate CAS No. 1708126-12-8

Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate

Cat. No. B1408377
M. Wt: 282.34 g/mol
InChI Key: PYSGDINYEKAGRU-UHFFFAOYSA-N
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Description

Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate is a chemical compound with the CAS Number: 1708126-12-8. It has a molecular weight of 282.34 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O4/c1-2-20-13(18)7-3-4-8-15-10-12(17)11-6-5-9-16(11)14(15)19/h11H,2-10H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a liquid . More detailed physical and chemical properties are not available in the current resources .

Scientific Research Applications

Synthesis and Medicinal Applications

Ethyl derivatives of pyrimidines, such as Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate, are important in medicinal chemistry due to their range of biological activities. For example, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate is synthesized for its potential applications in chemical and medicinal fields (Leyva-Acuña, Delgado-Vargas, López-Angulo, & Montes-Ávila, 2020).

Spectral Analysis and Molecular Docking

Ethyl derivatives have been analyzed using spectral methods and molecular docking. Spectral, DFT/B3LYP, and molecular docking analyses on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate indicate its potential as an inhibitor for cancer treatment due to its binding energy and adherence to protein active sites (Sert et al., 2020).

Enzymatic Activity

Pyrazolopyrimidinyl keto-esters, related to Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate, have been synthesized and shown to significantly increase the reactivity of cellobiase, indicating potential enzymatic applications (Abd & Awas, 2008).

Orthorhombic Polymorph Analysis

Research on an orthorhombic polymorph of a cyclization product of perindopril, which is structurally related to Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate, has been conducted to understand its crystal structure and potential medicinal applications (Bojarska et al., 2013).

Asymmetric Synthesis in Drug Development

Asymmetric synthesis of compounds like Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, a potential intermediate for drugs like atorvastatin, demonstrates the importance of such compounds in developing cholesterol-lowering medications (Zhou, Ren, Zhang, Sun, & Wei, 2011).

Bioactivity of Pyrimidine Derivatives

The wide spectrum of biological activities of pyrimidine derivatives, including antioxidant, anticancer, antibacterial, and anti-inflammatory activities, is exemplified in studies like the synthesis of bis(2-(pyrimidin-2-yl)ethoxy)alkanes (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 5-(1,4-dioxo-4a,5,6,7-tetrahydro-3H-pyrrolo[1,2-c]pyrimidin-2-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-2-20-13(18)7-3-4-8-15-10-12(17)11-6-5-9-16(11)14(15)19/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSGDINYEKAGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN1CC(=O)C2CCCN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
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Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
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Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
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Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate

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